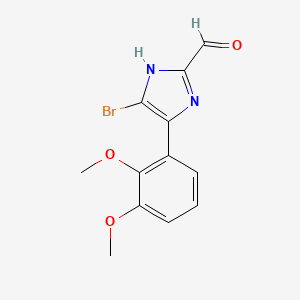
2,6-Difluoro-4-(3-pyrrolidinyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Difluoro-4-(3-pyrrolidinyl)pyridine is a fluorinated pyridine derivative that contains a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of fluorine atoms in the pyridine ring enhances its chemical stability and biological activity, making it a valuable scaffold for drug discovery and development .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-4-(3-pyrrolidinyl)pyridine can be achieved through various methods. One common approach involves the fluorination of pyridine derivatives. For instance, the fluorination of pyridine using aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) can yield 2,6-difluoropyridine . Another method involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature to form 2-fluoro-3-bromopyridine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fluorination processes using advanced fluorinating agents and catalysts. The choice of reagents and reaction conditions is optimized to achieve high yields and purity of the desired product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
2,6-Difluoro-4-(3-pyrrolidinyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The pyridine ring can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds with enhanced biological activities .
科学的研究の応用
2,6-Difluoro-4-(3-pyrrolidinyl)pyridine has diverse applications in scientific research, including:
Medicinal Chemistry: It serves as a scaffold for designing novel drugs with potential therapeutic effects against various diseases.
Biological Studies: The compound is used in studying the structure-activity relationships (SAR) of fluorinated pyridine derivatives and their interactions with biological targets.
Chemical Synthesis: It is employed as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Material Science: The compound’s unique properties make it suitable for developing advanced materials with specific functionalities.
作用機序
The mechanism of action of 2,6-Difluoro-4-(3-pyrrolidinyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity to target proteins, leading to modulation of their activity. The pyrrolidine ring contributes to the compound’s stereochemistry and three-dimensional structure, which can influence its biological profile and interactions with enantioselective proteins .
類似化合物との比較
Similar Compounds
2,6-Difluoropyridine: A simpler fluorinated pyridine derivative with similar chemical properties but lacking the pyrrolidine ring.
3-Fluoropyridine: Another fluorinated pyridine with a single fluorine atom, used in various chemical and biological applications.
Pyrrolidine-2-one: A pyrrolidine derivative with different functional groups, used in medicinal chemistry.
Uniqueness
2,6-Difluoro-4-(3-pyrrolidinyl)pyridine is unique due to the combination of fluorine atoms and the pyrrolidine ring, which enhances its chemical stability, biological activity, and potential as a drug scaffold. The presence of both fluorine and pyrrolidine moieties allows for greater structural diversity and improved pharmacokinetic properties compared to simpler fluorinated pyridines .
特性
分子式 |
C9H10F2N2 |
|---|---|
分子量 |
184.19 g/mol |
IUPAC名 |
2,6-difluoro-4-pyrrolidin-3-ylpyridine |
InChI |
InChI=1S/C9H10F2N2/c10-8-3-7(4-9(11)13-8)6-1-2-12-5-6/h3-4,6,12H,1-2,5H2 |
InChIキー |
OSLRVALHUZUWFG-UHFFFAOYSA-N |
正規SMILES |
C1CNCC1C2=CC(=NC(=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(5-Fluoro-1H-benzimidazol-2-yl)cyclohexyl]-methylamine](/img/structure/B13714093.png)
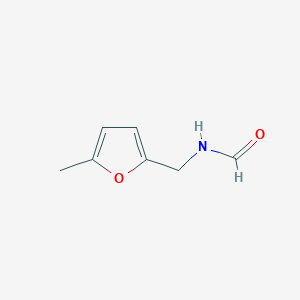
![(NZ)-N-[(4-morpholin-4-ylphenyl)methylidene]hydroxylamine](/img/structure/B13714098.png)
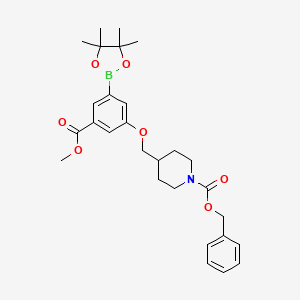
![1-[1-(2-Chloro-6-fluorophenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13714125.png)
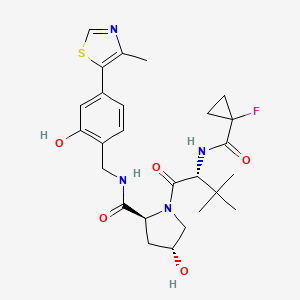
![3-Methyl-5-[(propan-2-yl)sulfanyl]imidazolidine-2,4-dione](/img/structure/B13714135.png)
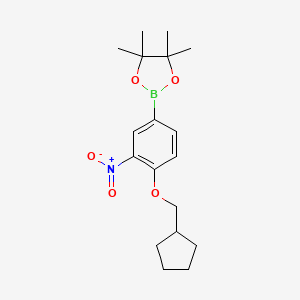


![5,7-Difluoro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13714184.png)


